REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1C1(C([O-])=O)CC(C)C(C)N1[C:17](=[O:19])[CH3:18].[H-].[Na+].[CH2:25]([OH:27])[CH3:26].[H][H].[C:30]1([CH3:36])[CH:35]=[CH:34]C=CC=1>>[CH3:18][C:17](=[O:19])[CH2:26][C:25](=[O:27])[CH2:36][CH2:30][CH2:35][CH3:34] |f:1.2|
|
Name
|
2,4,6-trimethylphenyl-acetyl-4,5-dimethyl-pyrrolidine-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C1(N(C(C(C1)C)C)C(C)=O)C(=O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
is acidified at room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo at 70° C. over P2O5
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
EXTRACTION
|
Details
|
by extracting
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(CCCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |